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Compound of Interest

Compound Name: 1,3-Butadiyne

cat. No.: B1212363

1,3-Butadiyne, also known as diacetylene, is the simplest polyyne, a class of organic
compounds characterized by alternating single and triple carbon-carbon bonds.[1] Its chemical
formula is C4H2.[2] This highly unsaturated and linear molecule is of significant theoretical
interest for understanding conjugated electronic systems and has been detected in
extraterrestrial environments, including Titan's atmosphere and protoplanetary nebulae.[1][2] Its
inherent instability under standard conditions is contrasted by its kinetic stability at lower
temperatures.[1] The unique electronic structure of 1,3-butadiyne, arising from the interaction
of its pi (1) orbitals, dictates its chemical reactivity and spectroscopic properties. This guide
provides a detailed exploration of the molecular orbital theory of 1,3-butadiyne, intended for
researchers, scientists, and professionals in drug development.

Molecular Geometry and Hybridization

Based on Valence Shell Electron Pair Repulsion (VSEPR) theory and confirmed by microwave
spectroscopy, 1,3-butadiyne possesses a linear molecular geometry with a Dooh point group
symmetry.[1] All four carbon atoms in the chain are sp hybridized. This hybridization results in a
linear arrangement of sigma (o) bonds, with the unhybridized p orbitals oriented
perpendicularly to the molecular axis, allowing for the formation of the 1t system.

Quantitative Molecular Data

The structural and energetic parameters of 1,3-butadiyne have been determined through a
combination of spectroscopic experiments and computational studies.
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Parameter Value Method of Determination

Bond Lengths

C=C (Triple Bond) ~1.208 A Microwave Spectroscopy
C-C (Single Bond) ~1.384 A Microwave Spectroscopy
C-H (Carbon-Hydrogen) ~1.060 A Microwave Spectroscopy

Bond Dissociation Energies

Terminal C=C ~962 kJ/mol
Internal C=C ~836 kJ/mol
Central C-C ~402 kJ/mol

Electronic Properties

HOMO-LUMO Gap ~5.2 eV Photoelectron Spectroscopy

Note: Bond dissociation energies are approximate values.

Molecular Orbital Framework

The molecular orbitals (MOs) of 1,3-butadiyne are formed from the linear combination of the
atomic orbitals (AOs) of the four carbon atoms and two hydrogen atoms. These MOs can be
classified into a sigma (o) framework and a pi (1) system.

The Sigma (o) Framework

The o framework is established by the head-on overlap of the sp hybrid orbitals on the carbon
atoms and the 1s orbitals of the hydrogen atoms. Each carbon atom forms two ¢ bonds. The
terminal carbons (C1 and C4) form a C-H ¢ bond and a C-C o bond. The internal carbons (C2
and C3) each form two C-C o bonds. This results in a stable, linear backbone of ¢ bonds.

The Pi (11) System and Conjugation

Each of the four sp-hybridized carbon atoms has two unhybridized 2p atomic orbitals (2py and
2pz) that are perpendicular to the molecular axis (the x-axis) and to each other. The side-by-
side overlap of these p orbitals forms the 11 molecular orbitals.
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The four parallel 2py orbitals combine to form a set of four Tty molecular orbitals, and similarly,
the four parallel 2pz orbitals combine to form an independent, degenerate set of four 1z
molecular orbitals. This interaction across the central C-C single bond leads to a conjugated
system where the Tt electrons are delocalized over the entire carbon framework.[1] This
delocalization gives the central C-C bond partial double bond character, which is reflected in its
shorter bond length (1.384 A) compared to a typical C-C single bond (~1.54 A).[1]

The four t molecular orbitals in each set (1ty and 1tz) have increasing energy and an
increasing number of nodes. The two lowest energy orbitals in each set are bonding MOs,
while the two highest energy orbitals are antibonding MOs. With a total of eight 1t electrons
(four from each triple bond), the four bonding 1t MOs are completely filled in the ground state.

The highest occupied molecular orbital (HOMO) has 11g symmetry, and the lowest unoccupied
molecular orbital (LUMO) exhibits tu symmetry.[1] Due to the complete pairing of electrons in
the molecular orbitals, 1,3-butadiyne is diamagnetic.[1]

Experimental and Computational Methodologies
Experimental Protocols

e Microwave Spectroscopy: This technique is used to determine the precise rotational
constants of a molecule in the gas phase. From these constants, highly accurate
measurements of bond lengths and angles can be derived. For 1,3-butadiyne, microwave
spectroscopy has provided the definitive experimental data on its linear geometry and bond
distances.[1]

o Photoelectron Spectroscopy (PES): In PES, a molecule is irradiated with high-energy
photons, causing the ejection of electrons. By measuring the kinetic energy of these
photoelectrons, the binding energies of the electrons in their molecular orbitals can be
determined. This technique has been crucial in establishing the energy levels of the
molecular orbitals in 1,3-butadiyne and in determining the HOMO-LUMO gap.[1]

Computational Chemistry Approaches

o Huckel Molecular Orbital Theory: This is a simplified method used to determine the energies
of molecular orbitals of 1t electron systems in conjugated hydrocarbons. It provides a
qualitative understanding of the 1t molecular orbitals and their relative energies.
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o Self-Consistent Field (SCF) Methods: These are ab initio quantum chemistry methods that
solve the Hartree-Fock equations to approximate the electronic wavefunction and energy of
a molecule. They provide a more quantitative picture of the electronic structure than Huckel
theory.

e Density Functional Theory (DFT): DFT is a computational method that models the electron
correlation by using an electron density functional. It has become a widely used tool for
calculating the electronic structure and properties of molecules, often providing a good
balance between accuracy and computational cost.

Signaling Pathways and Logical Relationships

The formation of the T molecular orbitals in 1,3-butadiyne from the atomic p orbitals can be
visualized as a logical workflow.
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Caption: Formation of T molecular orbitals from atomic p orbitals.
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The energy level diagram for the 1t system of 1,3-butadiyne illustrates the relative energies of
the bonding and antibonding molecular orbitals.
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Caption: T molecular orbital energy levels of 1,3-butadiyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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